Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-2-23-16(22)10-7-8-13-14(9-10)24-17(19-13)20-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPLWCUMDKFEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a suitable catalyst to form the benzothiazole ring . This intermediate can then be further reacted with 2-chlorobenzoyl chloride to introduce the 2-chlorobenzamido group. The final step involves esterification to form the ethyl carboxylate group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cell division and DNA replication, leading to cell death. The compound may also interact with cell membranes, disrupting their integrity and leading to cell lysis .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Bulkier Groups: Boc-piperazine substitution (as in ) increases steric hindrance, favoring selective Hsp90 inhibition over broad-spectrum antibacterial activity.
Synthetic Efficiency :
- High yields (>90%) are achieved for Boc-piperazine derivatives via SNAr reactions in THF , whereas alkylation reactions (e.g., pyridinylmethoxy in ) show lower yields (8%) due to competing side reactions.
In contrast, 2-chlorobenzamido derivatives may balance lipophilicity and solubility for improved pharmacokinetics.
Crystallographic and Computational Insights
- Crystallography : The benzothiazole core forms planar structures stabilized by π-π stacking and hydrogen bonding (e.g., N–H···O interactions in carboxylate groups) . Tools like Mercury and SHELX enable precise analysis of packing patterns and intermolecular interactions .
- DFT Studies : Density-functional theory (DFT) using exact-exchange functionals (e.g., B3LYP) predicts the electronic properties of substituted benzothiazoles, correlating substituent effects with reactivity and binding affinity .
Biological Activity
Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₃ClN₂O₂S
- Molecular Weight : 304.79 g/mol
The synthesis typically involves the reaction of 2-chlorobenzoyl chloride with ethyl 2-amino-6-carboxybenzo[d]thiazole under basic conditions, yielding the target compound.
1. Antimicrobial Activity
Benzothiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Candida albicans | 16 µg/mL |
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
2. Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: In Vitro Evaluation
A study assessed the cytotoxicity of this compound against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines. The results indicated that:
- IC50 Values :
- A431: 15 µM
- A549: 20 µM
- H1299: 18 µM
The compound induced apoptosis in cancer cells, as evidenced by flow cytometry analysis showing increased sub-G1 phase populations, indicative of cell death.
3. Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer. This compound has shown promise in reducing inflammatory markers.
Research Findings :
- The compound significantly decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cell cultures.
- Mechanistic studies revealed that it inhibits key signaling pathways involved in inflammation, including NF-kB and MAPK pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate, and how are intermediates purified?
- Methodology :
- Synthesis typically involves multi-step reactions, starting with the preparation of a thiazole ring intermediate. For example, coupling ethyl 2-aminobenzo[d]thiazole-6-carboxylate with 2-chlorobenzoyl chloride under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .
- Key steps include alkylation (e.g., using 3-(chloromethyl)pyridine hydrochloride) and amidation (e.g., reacting with pyrrole-2-carboxamides) .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or crystallization from ethanol/water mixtures ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., thiazole ring protons at δ 7.4–8.5 ppm, ester carbonyl at ~168 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, resolving hydrogen-bonding patterns (e.g., N–H···O interactions between amide and ester groups) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 376.1) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's biological activity?
- Methodology :
- Systematically modify substituents (e.g., halogen positions on the benzamido group) and test antimicrobial activity. For example:
| Substituent Modification | MIC Against A. baumannii (µg/mL) | Reference |
|---|---|---|
| 2-Chloro, 6-fluoro | 0.5–2.0 | |
| 2-Bromo, 5-methyl | 4.0–8.0 |
- Use molecular docking (e.g., AutoDock Vina) to predict binding to DNA gyrase, correlating with experimental IC₅₀ values .
Q. What computational methods predict this compound's electronic properties and reactivity?
- Methodology :
- DFT calculations : B3LYP/6-31G(d) models HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the thiazole ring’s electron-deficient nature facilitates electrophilic substitutions .
- Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies supramolecular motifs influencing crystallinity .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology :
- Assay standardization : Compare MIC values under identical conditions (e.g., Mueller-Hinton broth, 18–24 hr incubation) .
- Metabolic stability tests : Use liver microsomes to assess CYP450-mediated degradation, which may explain potency variations .
- Synergistic studies : Test combinations with β-lactamase inhibitors (e.g., avibactam) to counteract resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
